5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with amino, chloro, and fluoro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted nitriles under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions .
Scientific Research Applications
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another kinase inhibitor with a similar mechanism of action but different structural features.
Uniqueness
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and fluoro groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H7ClFN5O |
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Molecular Weight |
279.66 g/mol |
IUPAC Name |
5-amino-1-(3-chloro-4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7ClFN5O/c12-8-3-6(1-2-9(8)13)18-10-7(4-16-18)11(19)17(14)5-15-10/h1-5H,14H2 |
InChI Key |
LZZJSEYGRBVNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=C(C=N2)C(=O)N(C=N3)N)Cl)F |
Origin of Product |
United States |
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